(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Catalog No.
S541298
CAS No.
136831-48-6
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-e...

CAS Number

136831-48-6

Product Name

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

RG 13022; RG13022; RG-13022.Tyrphostin RG 13022

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC

Description

The exact mass of the compound Tyrphostin RG 13022 is 266.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR Signaling Pathways

By inhibiting EGFR tyrosine kinase activity, Tyrphostin RG 13022 disrupts downstream signaling pathways triggered by EGFR activation. These pathways include the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration []. Studies have utilized Tyrphostin RG 13022 to investigate the role of EGFR signaling in various biological processes, including:

  • Cancer cell growth and proliferation

    Blocking EGFR signaling with Tyrphostin RG 13022 has been shown to suppress the growth of cancer cells that are dependent on EGFR for their survival []. This makes Tyrphostin RG 13022 a potential candidate for developing new cancer therapies.

  • Angiogenesis

    EGFR signaling plays a key role in the formation of new blood vessels (angiogenesis). Studies using Tyrphostin RG 13022 have helped elucidate the mechanisms by which EGFR regulates angiogenesis, paving the way for the development of anti-angiogenic therapies [].

  • Neurological disorders

    EGFR signaling has been implicated in the development and progression of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Tyrphostin RG 13022 has been used in research to investigate the potential therapeutic effects of targeting EGFR in these diseases [].

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a prop-2-enenitrile moiety. The compound features a dimethoxy-substituted phenyl group, contributing to its potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups suggests that this compound may exhibit interesting electronic properties, influencing its reactivity and interaction with biological targets.

Tyrphostin RG 13022 acts as a competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways essential for cell growth and proliferation []. Specifically, Tyrphostin RG 13022 has been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) with an IC50 (half maximal inhibitory concentration) of 4 μM [, ].

The chemical reactivity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be understood through various types of reactions typical for compounds with similar functional groups:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of corresponding amine derivatives.
  • Electrophilic Aromatic Substitution: The dimethoxyphenyl group may participate in electrophilic substitutions, influenced by the electron-donating nature of the methoxy groups.
  • Isomerization: Under certain conditions, the double bond in the prop-2-enenitrile moiety may isomerize, affecting the compound's configuration and potentially its biological activity

    The biological activity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is likely influenced by its structural features. Compounds with similar structures have been studied for various pharmacological effects, including:

    • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
    • Antimicrobial Properties: The presence of a pyridine ring often correlates with antimicrobial activity against various pathogens .
    • Neuroprotective Effects: Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be achieved through several methods:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the carbon-carbon bond between the pyridine derivative and the dimethoxyphenyl moiety.
  • Nitrilation: The introduction of the nitrile group can be performed using methods such as dehydration of corresponding carboxylic acids or direct nitrilation of suitable precursors.
  • Isomerization Techniques: Specific conditions can be applied to ensure the formation of the E-isomer during synthesis.

These methods allow for the efficient production of this compound while maintaining high yields and purity.

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Probes: It can be utilized in research as a chemical probe to study biological pathways or molecular interactions.
  • Material Science: Its unique electronic properties may lend themselves to applications in organic electronics or as a component in advanced materials.

Interaction studies involving (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition Tests: Assessing its ability to inhibit enzymes related to disease pathways could reveal therapeutic potentials.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features aids in understanding its biological behavior .

Several compounds share structural similarities with (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, including:

Compound NameStructure FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridinePyridine ring with phenylethynyl substitutionAntagonist for mGluR5 receptors
4-DimethylaminobenzaldehydeAromatic aldehyde with dimethylamino groupAnticancer properties
5-FluorouracilPyrimidine analog with fluorine substitutionAntimetabolite used in cancer therapy

These compounds highlight the diversity within this chemical class while underscoring the unique features of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, particularly its specific substituents that influence both reactivity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

149286-90-8

Dates

Modify: 2023-08-15
1: Komatsu N, Maekawa T, Takeuchi S, Takahashi S. Epidermal growth factor and transforming growth factor-alpha stimulate the proliferation of mouse uterine stromal cells. Zoolog Sci. 2003 May;20(5):639-45. PubMed PMID: 12777835.
2: Levitzki A. Tyrosine kinases as targets for cancer therapy. Eur J Cancer. 2002 Sep;38 Suppl 5:S11-8. Review. PubMed PMID: 12528768.
3: Takahashi S, Sharma S, Oomizu S, Honda J, Takeuchi S. Intrapituitary regulatory system of mammotrophs in the mouse. Arch Physiol Biochem. 2002 Apr;110(1-2):34-41. PubMed PMID: 11935398.
4: Yang H, Wang Z, Miyamoto Y, Reinach PS. Cell signaling pathways mediating epidermal growth factor stimulation of Na:K:2Cl cotransport activity in rabbit corneal epithelial cells. J Membr Biol. 2001 Sep 15;183(2):93-101. PubMed PMID: 11562791.
5: Oomizu S, Honda J, Takeuchi S, Kakeya T, Masui T, Takahashi S. Transforming growth factor-alpha stimulates proliferation of mammotrophs and corticotrophs in the mouse pituitary. J Endocrinol. 2000 May;165(2):493-501. PubMed PMID: 10810313.
6: Reddy KB, Krueger JS, Kondapaka SB, Diglio CA. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells. Int J Cancer. 1999 Jul 19;82(2):268-73. PubMed PMID: 10389762.
7: Bian L, Lei Z, Rao CV. Mitogen-activated protein kinase is involved in epidermal-growth-factor-regulated protein phosphorylation in nuclear membranes isolated from JEG-3 human choriocarcinoma cells. Eur J Biochem. 1998 May 1;253(3):545-51. PubMed PMID: 9654049.
8: McLeod HL, Brunton VG, Eckardt N, Lear MJ, Robins DJ, Workman P, Graham MA. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. Br J Cancer. 1996 Dec;74(11):1714-8. PubMed PMID: 8956783; PubMed Central PMCID: PMC2077212.
9: McLaughlin M, Brunton V, Morrison V, Rae A, Cooke T, Bartlett J. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling. Int J Oncol. 1996 Mar;8(3):589-96. PubMed PMID: 21544401.
10: Kondapaka BS, Reddy KB. Tyrosine kinase inhibitor as a novel signal transduction and antiproliferative agent: prostate cancer. Mol Cell Endocrinol. 1996 Mar 1;117(1):53-8. PubMed PMID: 8734473.
11: Gulli LF, Palmer KC, Chen YQ, Reddy KB. Epidermal growth factor-induced apoptosis in A431 cells can be reversed by reducing the tyrosine kinase activity. Cell Growth Differ. 1996 Feb;7(2):173-8. PubMed PMID: 8822200.
12: Oude Weernink PA, Verheul E, Kerkhof E, van Veelen CW, Rijksen G. Inhibitors of protein tyrosine phosphorylation reduce the proliferation of two human glioma cell lines. Neurosurgery. 1996 Jan;38(1):108-13; discussion 113-4. PubMed PMID: 8747958.
13: Kumar N, Windisch V, Ammon HL. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharm Res. 1995 Nov;12(11):1708-15. PubMed PMID: 8592674.
14: Xian W, Kiguchi K, Imamoto A, Rupp T, Zilberstein A, DiGiovanni J. Activation of the epidermal growth factor receptor by skin tumor promoters and in skin tumors from SENCAR mice. Cell Growth Differ. 1995 Nov;6(11):1447-55. PubMed PMID: 8562483.
15: Piontek M, Hengels KJ, Porschen R, Strohmeyer G. Antiproliferative effect of tyrosine kinase inhibitors in epidermal growth factor-stimulated growth of human gastric cancer cells. Anticancer Res. 1993 Nov-Dec;13(6A):2119-23. PubMed PMID: 8297123.
16: Reddy KB, Mangold GL, Tandon AK, Yoneda T, Mundy GR, Zilberstein A, Osborne CK. Inhibition of breast cancer cell growth in vitro by a tyrosine kinase inhibitor. Cancer Res. 1992 Jul 1;52(13):3636-41. PubMed PMID: 1617636.
17: Yoneda T, Lyall RM, Alsina MM, Persons PE, Spada AP, Levitzki A, Zilberstein A, Mundy GR. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice. Cancer Res. 1991 Aug 15;51(16):4430-5. PubMed PMID: 1651159.

Explore Compound Types